molecular formula C8H8ClN3O B096627 4-Chlorobenzaldehyde semicarbazone CAS No. 5315-86-6

4-Chlorobenzaldehyde semicarbazone

Cat. No. B096627
CAS RN: 5315-86-6
M. Wt: 197.62 g/mol
InChI Key: RCWJOUWRVQTCSW-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzaldehyde semicarbazone is a chemical compound with the linear formula C8H8ClN3O . It has a molecular weight of 197.625 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of semicarbazones and thiosemicarbazones has been reported in various studies . For instance, 4-chlorobenzaldehyde thiosemicarbazone was synthesized with a yield of 88.14%, and its melting point was found to be 210-212°C . The synthesis process involves the reaction of 4-chlorobenzaldehyde with semicarbazide or thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzaldehyde semicarbazone is represented by the linear formula C8H8ClN3O . Further characterization of the harvested crystals was done using proton nuclear magnetic resonance and 13C NMR spectra .


Physical And Chemical Properties Analysis

4-Chlorobenzaldehyde semicarbazone is a chemical compound with a molecular weight of 197.625 . The physical and chemical properties of 4-Chlorobenzaldehyde, a related compound, include a melting point of 47.5°C and a boiling point of 213.5°C .

Scientific Research Applications

  • Antihypertensive Agents : 4-Substituted semicarbazones of mono- and dichlorobenzaldehydes, including 4-Chlorobenzaldehyde semicarbazone, have been synthesized and investigated for their antihypertensive activity in spontaneously hypertensive rats. Some compounds in this category have shown potent antihypertensive effects when orally administered (Warren, Woodward, & Hargreaves, 1977).

  • Anticonvulsant Properties : Extensive research has been done on semicarbazones for their anticonvulsant properties. Semicarbazones, such as 4-(4-Flurophenoxy) benzaldehyde semicarbazone, have been identified as potent antiepileptic drugs. These compounds generally act as sodium channel blockers and GABA-transaminase inhibitors (Pandeya, 2012).

  • Ring-Chain Tautomerism : Studies on ring-chain tautomerism of aldehyde semicarbazones, including those derived from p-chlorobenzaldehyde, have been conducted to understand their structural behavior (Uda & Kubota, 1978).

  • Antibacterial Activity : The antibacterial activity of semicarbazones has been studied, with significant results observed against E. coli. This includes the study of transition metal complexes of semicarbazones derived from 4-chlorobenzaldehyde (Hania, 2009).

  • Chemical Synthesis and Characterization : Semicarbazones derived from various aldehydes have been synthesized and characterized using spectroscopic techniques. This includes studies on their molecular structures (Beraldo, Nacif, & West, 2001).

  • Synthesis of Metal Complexes : Metal complexes with semicarbazones have been synthesized and characterized, highlighting their potential in various fields, including antibacterial studies (Quraishy & Ahmad, 2005).

  • Electrochemical Behavior : The electrochemical behavior of semicarbazones and their metal complexes, such as Co(II) complexes, has been investigated. These studies contribute to understanding the reduction mechanisms and kinetic parameters of these compounds (Meena, Choudhary, Varshney, & Varshney, 2019).

  • Interdisciplinary Approach in Chemistry Education : An interdisciplinary approach has been developed for teaching the chemical and pharmacological properties of semicarbazones, including their synthesis and characterization, in undergraduate courses (Oliveira et al., 2022).

  • Inhibition of Tyrosinase Activity : Studies on the inhibition kinetics of chlorobenzaldehyde thiosemicarbazones on mushroom tyrosinase have been conducted. These compounds have shown significant inhibitory potency, which is relevant in the context of enzymatic activity studies (Li et al., 2010).

Safety And Hazards

4-Chlorobenzaldehyde semicarbazone should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling . It is also advised to avoid release to the environment .

Future Directions

Thiosemicarbazone of 4-Chlorobenzaldehyde is an organic crystal that plays an important role in applications in optical computing and optical communication devices . In recent years, intense research work has been carried out to identify a special variety of thermally stable optical material .

properties

IUPAC Name

[(E)-(4-chlorophenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWJOUWRVQTCSW-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzaldehyde semicarbazone

CAS RN

5315-86-6
Record name NSC34523
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-CHLOROBENZALDEHYDE SEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzaldehyde semicarbazone
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzaldehyde semicarbazone
Reactant of Route 3
4-Chlorobenzaldehyde semicarbazone
Reactant of Route 4
4-Chlorobenzaldehyde semicarbazone

Citations

For This Compound
31
Citations
N Raghav, R Kaur - Medicinal Chemistry Research, 2014 - Springer
In the present work, we report the synthesis and systematic evaluation of differently substituted semicarbazones and thiosemicarbazones on lysosomal cysteine protease, cathepsin B […
Number of citations: 28 link.springer.com
MM Hania - Journal of Chemistry, 2009 - hindawi.com
… The reaction of 4-chlorobenzaldehyde semicarbazone with cobalt chloride gave fine white crystals (4a), with nickel chloride gave fine green crystals (4b) and with cupper chloride gave …
Number of citations: 59 www.hindawi.com
A Trzesowska - Journal of Molecular Structure, 2009 - Elsevier
… have been also carried out for two known compounds possessing anticonvulsant activity (evaluated in the MES and scPTZ screens), the 4-chlorobenzaldehyde semicarbazone [38] and …
Number of citations: 16 www.sciencedirect.com
AR Surrey - Journal of the American Chemical Society, 1952 - ACS Publications
… of 4-chlorobenzaldehyde semicarbazone,25 g. of thioglycolic acid … of 4-chlorobenzaldehyde semicarbazone, 40 … with 4-chlorobenzaldehyde semicarbazone appeared to have some …
Number of citations: 14 pubs.acs.org
A Quraishy, S Ahmad - Journal of the Indian Chemical Society, 2005 - hero.epa.gov
Synthesis and characterization of five Schiff bases viz. bis (cinnamaldehyde) semicarbazone (CSCZ), bis (4-chlorobenzaldehyde) semicarbazone (CBSCZ), bis (3, 4, 5-…
Number of citations: 4 hero.epa.gov
H Rajak, R Veerasamy, P Singour… - Letters in Drug …, 2009 - ingentaconnect.com
In searching for better anticonvulsant drug and the importance of semicarbazones and 2,5-disubstituted 1,3,4- oxadiazoles as anticonvulsant pharmacophore, a series of novel …
Number of citations: 7 www.ingentaconnect.com
I Mohammadpoor-Baltork… - Journal of Chemical …, 1999 - journals.sagepub.com
An efficient and convenient conversion of oximes, phenylhydrazones, p-nitrophenylhydrazones and semicarbazones to the corresponding carbonyl compounds with n-…
Number of citations: 6 journals.sagepub.com
AR Hajipour - Journal of Chemical Research, Synopses, 1999 - pubs.rsc.org
An efficient and convenient conversion of oximes, phenylhydrazones, p-nitrophenylhydrazones and semicarbazones to the corresponding carbonyl compounds with n-…
Number of citations: 0 pubs.rsc.org
MD Shelar, S Quadri, M Pathan, S Kamble… - Der Pharma …, 2011 - researchgate.net
… have been prepared by reacting metalchloride with 4-chlorobenzaldehyde oxime, 4-methylbenzaldehyde oxime,4-nitrobenzaldehyde oxime, 4chlorobenzaldehyde semicarbazone, 4 …
Number of citations: 4 www.researchgate.net
B Fleet, RD Jee - Journal of Electroanalytical Chemistry and Interfacial …, 1970 - Elsevier
… Comparison of the wave height with that of 4-chlorobenzaldehyde semicarbazone (n = 4) and benzil (n = 2) indicated a 2-electron reduction. The wave shape indicates irreversibility …
Number of citations: 46 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.